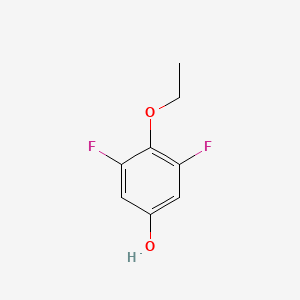

4-Ethoxy-3,5-difluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRARGBDWPXWTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309924 | |

| Record name | 4-Ethoxy-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-45-1 | |

| Record name | 4-Ethoxy-3,5-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethoxy-3,5-difluorophenol: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of 4-Ethoxy-3,5-difluorophenol, a fluorinated organic intermediate of increasing importance in the fields of medicinal chemistry and materials science. We will move beyond a simple recitation of facts to provide a foundational understanding of its synthesis, properties, and handling, grounded in established chemical principles. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous overview of this valuable compound.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic compound whose utility is largely dictated by the interplay of its three key functional groups: the nucleophilic hydroxyl group, the sterically influential ethoxy group, and the electron-withdrawing fluorine atoms. The fluorine atoms, in particular, can significantly alter the compound's acidity (pKa), lipophilicity (logP), and metabolic stability, making it a desirable building block in drug design.[1]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 1017779-45-1 .[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1017779-45-1 | [2][3] |

| Molecular Formula | C₈H₈F₂O₂ | [2] |

| Molecular Weight | 174.14 g/mol | [2] |

| Appearance | White to off-white solid/powder (predicted) | [4] |

| Purity | Typically ≥97% | [2] |

Note: Experimental values for properties like melting and boiling points are not widely published and should be determined empirically.

Strategic Synthesis: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of substituted phenols often requires multi-step sequences. A logical and robust pathway to this compound proceeds from a readily available difluorinated starting material. The following protocol is a well-established route for analogous compounds, involving the formation of an organometallic intermediate followed by oxidation.[5][6][7]

The causality behind this multi-step approach is control. Direct electrophilic substitution on a phenol ring can be difficult to control and may lead to a mixture of isomers. By building the molecule through a directed borylation-oxidation sequence, we ensure high regioselectivity, which is critical for the synthesis of specific pharmaceutical intermediates.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative synthesis based on established chemical transformations for similar molecules and should be performed by qualified personnel in a controlled laboratory setting. All steps involving organometallics must be conducted under a strictly inert atmosphere (Nitrogen or Argon).

Materials:

-

4-Bromo-3,5-difluoroanisole (Starting Material)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Trimethyl borate

-

Hydrochloric acid (e.g., 2M)

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide

-

Ethyl iodide

-

Potassium carbonate

-

Anhydrous acetone or DMF

-

Standard glassware for inert atmosphere reactions

Step 1: Formation of the Grignard Reagent

-

Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: To the flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine. Gently warm the flask under nitrogen flow until violet iodine vapors are observed. This step etches the magnesium surface, facilitating the reaction.

-

Reaction: Add anhydrous THF via syringe. In the dropping funnel, place a solution of 4-Bromo-3,5-difluoroanisole (1.0 equivalent) in anhydrous THF. Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.

-

Completion: Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature until most of the magnesium has been consumed (approx. 1-2 hours).

Step 2: Borylation and Oxidative Workup

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add trimethyl borate (1.5 equivalents) dropwise, maintaining the low temperature. The exotherm must be controlled to prevent side reactions.

-

Hydrolysis: After stirring for 2-3 hours at low temperature, allow the mixture to warm to room temperature. Slowly quench the reaction by adding saturated aqueous ammonium chloride.

-

Oxidation: Transfer the mixture to a separate flask. Add an aqueous solution of sodium hydroxide (3 equivalents) followed by the dropwise addition of 30% hydrogen peroxide (3 equivalents) while cooling in an ice bath. The reaction is exothermic and should be controlled carefully.

-

Isolation: After stirring for several hours, neutralize the reaction with hydrochloric acid. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Methoxy-3,5-difluorophenol.

Step 3: Williamson Ether Synthesis

-

Setup: In a round-bottom flask, dissolve the crude 4-Methoxy-3,5-difluorophenol from the previous step in anhydrous acetone or DMF.

-

Reaction: Add potassium carbonate (2.0 equivalents) as a base, followed by ethyl iodide (1.5 equivalents). Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, cool the mixture and filter off the solid potassium carbonate. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This validation is a cornerstone of scientific integrity in drug discovery and development.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, and the phenolic hydroxyl proton. |

| ¹³C NMR | Signals for the ethoxy carbons and distinct aromatic carbons, with characteristic C-F couplings. |

| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated exact mass (174.0492). |

| FT-IR | Characteristic peaks for O-H (broad), C-O (ether and phenol), and C-F bonds. |

| HPLC | A single major peak indicating high purity (e.g., >97%). |

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The hydroxyl group provides a reactive handle for introducing the moiety into larger, more complex molecules.

Caption: Role of this compound as a versatile building block.

-

Pharmaceutical Development: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] This compound can serve as a key fragment in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[4] The ethoxy group can also play a role in modulating solubility and cell permeability.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the potency and selectivity of herbicides and fungicides.[1][5]

-

Materials Science: Difluorinated phenols are used in the synthesis of high-performance polymers and liquid crystals for display technologies, where the fluorine atoms contribute to desired electronic and stability properties.[5]

Safety, Handling, and Storage

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral: Harmful if swallowed.[8]

-

Skin Corrosion/Irritation: Causes skin irritation.[8]

-

Eye Damage/Irritation: Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and bases.

This guide provides a comprehensive technical framework for understanding and utilizing this compound. By appreciating the causality behind its synthesis and handling protocols, researchers can safely and effectively leverage this compound in their discovery and development programs.

References

- CP Lab Safety. This compound, 97% Purity, C8H8F2O2, 1 gram.

- Benchchem.

- ChemicalBook. This compound | 1017779-45-1.

- PubChem. 4-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778761.

- Chem-Impex. 4-Cyano-3,5-difluorophenol.

- PubChem. 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027.

- Thermo Fisher Scientific.

- TCI Chemicals.

- Google Patents.

- Patsnap. Preparation method of 3, 5-difluorophenol - Eureka.

- Benchchem. Application of 2,4-Difluorophenol in Agrochemical Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 1017779-45-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Ethoxy-2,3-difluorophenol for LC Materials [benchchem.com]

- 6. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 7. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

4-Ethoxy-3,5-difluorophenol physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-3,5-difluorophenol

Introduction

This compound (CAS No. 1017779-45-1) is a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science.[1][2] The strategic placement of two fluorine atoms meta to the hydroxyl group, combined with an ethoxy group in the para position, creates a unique electronic and steric profile. This substitution pattern is expected to significantly influence key physicochemical parameters such as acidity (pKa), lipophilicity (LogP), and metabolic stability, making it a valuable building block for novel molecular entities.

It is critical to distinguish this molecule from its more extensively documented isomer, 4-ethoxy-2,3-difluorophenol (CAS No. 126163-56-2).[3] While both are intermediates for applications ranging from liquid crystals to pharmaceuticals, their distinct substitution patterns lead to different properties.[3] This guide focuses exclusively on the 3,5-difluoro isomer, consolidating the available data and providing theoretical insights and standardized experimental protocols relevant to its characterization. Due to the limited publicly available experimental data for this specific isomer, this guide will also draw upon data from structurally related analogs to inform predictions and contextualize its expected behavior.

Core Physicochemical Properties

The defining characteristics of a molecule for drug development and material science applications are its fundamental physicochemical properties. These values dictate solubility, permeability, and interactions with biological systems or material matrices.

| Property | Value | Source / Comment |

| IUPAC Name | This compound | - |

| CAS Number | 1017779-45-1 | [1][2] |

| Molecular Formula | C₈H₈F₂O₂ | [1] |

| Molecular Weight | 174.14 g/mol | [1] |

| Appearance | White to off-white solid (Expected) | Based on related compounds. |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa (Acidic) | ~7.5 - 8.5 (Predicted) | See discussion below. |

| LogP (o/w) | ~2.3 - 2.8 (Predicted) | See discussion below. |

| Solubility | Sparingly soluble in water (Expected) | Based on structure and analogs. |

Causality Behind Key Properties:

-

Acidity (pKa): The pKa of the phenolic hydroxyl group is a critical determinant of the molecule's ionization state at a given pH. For the parent compound, 3,5-difluorophenol, the two electron-withdrawing fluorine atoms significantly increase acidity (lower pKa) compared to phenol (pKa ≈ 10). The addition of the 4-ethoxy group, an electron-donating group via resonance, will counteract this effect to some degree, raising the pKa relative to 3,5-difluorophenol. Therefore, the pKa is predicted to be lower than that of 4-ethoxyphenol (pKa ≈ 10.2) but higher than that of highly fluorinated phenols.[4]

-

Lipophilicity (LogP): The LogP (octanol-water partition coefficient) is a measure of a compound's hydrophobicity and is crucial for predicting membrane permeability and absorption.[5] The introduction of two fluorine atoms and an ethoxy group increases the lipophilicity compared to phenol (LogP ≈ 1.5). The predicted LogP suggests that this compound is moderately lipophilic, a property often sought in drug candidates to balance solubility and membrane transport.[6]

Spectroscopic Profile (Expected)

While specific spectra for this compound are not widely published, its structure allows for clear predictions of key signals for identity confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

An aromatic signal for the two equivalent protons at the C2 and C6 positions, appearing as a triplet due to coupling with the two meta-fluorine atoms.

-

A quartet and a triplet in the aliphatic region, characteristic of the ethoxy group (-OCH₂CH₃).

-

A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will be characterized by C-F couplings. Key signals would include four distinct aromatic carbon signals, with those directly bonded to fluorine (C3 and C5) and their neighbors showing characteristic splitting. Two signals for the ethoxy group carbons would also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad O-H stretching band around 3200-3600 cm⁻¹. Strong C-O stretching bands for the ether and phenol functionalities would appear in the 1200-1300 cm⁻¹ region, and C-F stretching vibrations would be observed in the 1100-1350 cm⁻¹ range.

Plausible Synthetic Pathway

A viable synthetic route to this compound could start from commercially available 3,5-difluorophenol. A common strategy for introducing an alkoxy group para to a hydroxyl group involves a Dakin oxidation of a corresponding aldehyde.

Caption: Plausible multi-step synthesis of this compound.

This pathway involves protection of the acidic phenol, regioselective formylation, etherification of the newly introduced hydroxyl group, and a subsequent Baeyer-Villiger oxidation to install the final hydroxyl group, followed by hydrolysis. Careful selection of reagents is necessary to manage the activating and deactivating effects of the substituents. Potential impurities could include starting materials, regioisomers from the formylation step, or over-alkylated products.

Experimental Determination of Key Parameters

To ensure scientific integrity, predicted values must be confirmed experimentally. The following are self-validating, standard protocols for determining pKa and LogP.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method is effective for compounds with a chromophore whose absorbance spectrum changes with ionization state.[7]

Causality: The phenolic proton's dissociation alters the electronic structure of the aromatic ring, leading to a pH-dependent shift in the wavelength of maximum absorbance (λ_max). By measuring absorbance across a range of pH values, the equilibrium between the protonated (HA) and deprotonated (A⁻) forms can be quantified.

Methodology:

-

Preparation of Buffers: Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) covering a pH range from ~6.0 to 10.0 in 0.5 pH unit increments.[7]

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).[7]

-

Sample Preparation: In a 96-well UV-transparent plate or individual cuvettes, add a small, fixed volume of the stock solution to each buffer, ensuring the final DMSO concentration is low (e.g., <1%) to avoid solvatochromic effects. Prepare blanks containing only the buffer solutions.[7]

-

Spectral Scan: For each sample, record the full UV-Vis spectrum (e.g., 230-500 nm) to identify the λ_max for both the acidic (low pH) and basic (high pH) species.

-

Absorbance Measurement: Measure the absorbance of all samples at the λ_max of the deprotonated (basic) form.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[8] Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.

Protocol 2: Determination of LogP by the Shake-Flask Method

This is the "gold standard" method for LogP determination as recommended by the OECD.[9]

Causality: This method directly measures the partitioning of a solute between two immiscible liquid phases, n-octanol and water, at equilibrium. The ratio of the compound's concentration in each phase provides a direct measure of its lipophilicity.[9]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the corresponding saturated phases for the experiment.

-

Standard Solutions: Prepare a stock solution of the compound in the phase in which it is more soluble. Create a series of calibration standards from this stock and generate a calibration curve using a suitable analytical method (e.g., HPLC-UV).

-

Partitioning: In a glass vessel with a tight-fitting stopper, combine a known volume of the n-octanol and aqueous phases (e.g., 10 mL of each). Add a known amount of the compound, ensuring the concentration does not exceed the solubility limit in either phase.

-

Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached. The time required can range from 1 to 24 hours and should be determined empirically.[9]

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using the previously established analytical method and calibration curve.

-

Calculation: Calculate LogP using the formula: LogP = log([Concentration]_octanol / [Concentration]_water)

Relationship Between Ionization and Lipophilicity

For an ionizable compound like a phenol, the apparent lipophilicity (LogD) is dependent on pH. The phenolate anion formed at pH > pKa is significantly more water-soluble than the neutral phenol. This relationship is critical for predicting drug absorption in different parts of the gastrointestinal tract.[6]

Caption: pH-dependent equilibrium of this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, data for the structurally similar compound 3,5-difluorophenol (CAS 2713-34-0) can be used as a proxy for hazard assessment.[10][11]

-

Hazards: Expected to be harmful if swallowed, harmful in contact with skin, and cause skin and serious eye irritation.[10] May also cause respiratory irritation.[10]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid breathing dust and wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a valuable research chemical whose physicochemical properties are dictated by the interplay of its fluoro, hydroxyl, and ethoxy substituents. While comprehensive experimental data is limited, predictions based on its structure and related analogs suggest it is a moderately lipophilic weak acid. The standardized protocols provided herein offer a robust framework for its empirical characterization, which is essential for its successful application in drug discovery and materials science.

References

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C8H8F2O2, 1 gram. Retrieved February 7, 2026, from [Link]

-

CompTox Chemicals Dashboard. (n.d.). 4-(Aminomethyl)-3,5-difluorophenol. U.S. Environmental Protection Agency. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Ethoxyphenol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Difluorophenol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Truman State University Department of Chemistry. (2004). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved February 7, 2026, from [Link]

-

Vidal Salgado, L. E., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. Retrieved February 7, 2026, from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved February 7, 2026, from [Link]

-

Ruiz-Olalla, L., et al. (2016). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved February 7, 2026, from [Link]

- Google Patents. (2021). CN112778090A - Preparation method of 3, 5-difluorophenol.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved February 7, 2026, from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 7, 2026, from [Link]

-

Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. Retrieved February 7, 2026, from [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved February 7, 2026, from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved February 7, 2026, from [Link]

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Retrieved February 7, 2026, from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved February 7, 2026, from [Link]

-

Patsnap. (2021). Preparation method of 3, 5-difluorophenol. Retrieved February 7, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1017779-45-1 [chemicalbook.com]

- 3. 4-Ethoxy-2,3-difluorophenol for LC Materials [benchchem.com]

- 4. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. 3,5-Difluorophenol | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. 3,5-Difluorophenol - Safety Data Sheet [chemicalbook.com]

Technical Guide: Solubility Profile of 4-Ethoxy-3,5-difluorophenol

This guide serves as a definitive technical reference for the solubility profile of 4-Ethoxy-3,5-difluorophenol (CAS: 1017779-45-1). It is designed for researchers utilizing this compound as a building block in pharmaceutical synthesis (e.g., histone demethylase inhibitors) or advanced materials (liquid crystals).

Executive Summary & Compound Identity

This compound is a polysubstituted aromatic building block characterized by a unique balance of lipophilicity and acidity. The presence of two fluorine atoms at the 3,5-positions exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogs. Simultaneously, the 4-ethoxy group provides steric bulk and lipophilic character.

-

Molecular Weight: 174.14 g/mol [9]

-

Key Application: Intermediate for API synthesis (oncology/epigenetics) and negative dielectric anisotropy liquid crystals.

Solubility Landscape: Solvent Compatibility Matrix

The solubility behavior of this compound is governed by the "Like Dissolves Like" principle, modified by the specific electronic effects of the fluorine substituents.

Primary Solubility Classes

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | The highly polarized S=O or C=O bonds in these solvents act as strong H-bond acceptors for the acidic phenolic proton. Preferred for NMR and stock solutions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The compound forms strong hydrogen bond networks. The ethoxy tail ensures good compatibility with the alkyl chains of alcohols. |

| Ethers & Esters | THF, Ethyl Acetate, 1,4-Dioxane | Good to Moderate | Excellent for synthetic reactions. The oxygen atoms in these solvents accept H-bonds from the phenol. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Useful for extraction workups. Solubility is driven by dipole-dipole interactions. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | Toluene allows moderate solubility due to |

| Aqueous | Water (Neutral pH) | Insoluble / Sparingly Soluble | The hydrophobic ethoxy group and aromatic ring dominate. |

| Aqueous (Alkaline) | NaOH (aq), KOH (aq) | Soluble | Deprotonation forms the phenolate salt, which is highly water-soluble. |

Mechanistic Insight: The Fluorine Effect

The 3,5-difluoro substitution pattern is critical. Fluorine is highly electronegative, pulling electron density away from the aromatic ring.

-

Increased Acidity (pKa Lowering): The phenol proton is more acidic than in 4-ethoxyphenol. This makes the compound highly soluble in basic media (even mild bases like carbonates in some conditions) but also prone to forming strong H-bonds with acceptor solvents (DMSO).

-

Lipophilicity (LogP): While the OH group is polar, the C-F bonds and the ethoxy group increase the octanol-water partition coefficient (LogP ~2.1 - 2.5 estimated). This necessitates the use of organic solvents for initial dissolution.[10]

Experimental Protocol: Gravimetric Solubility Screening

Do not rely on literature values alone. Batch-to-batch variations in crystal habit can affect dissolution rates. Use this Self-Validating Protocol (SVP) for precise determination.

Workflow: Saturation Shake-Flask Method

Reagents:

Step-by-Step Methodology:

-

Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial (mass

). -

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Visual Check:

-

Clear Solution: Stop. Calculate approximate solubility.

-

Undissolved Solid: Continue adding solvent until 1 mL is reached.

-

-

Saturation Phase (If solid remains at 1 mL):

-

Add excess solid to ensure a saturated suspension.

-

Agitate at 25°C for 24 hours (orbital shaker).

-

-

Filtration: Filter the supernatant using a pre-warmed syringe and 0.22 µm PTFE filter.

-

Quantification:

-

Transfer a precise volume (

) of filtrate to a pre-weighed vessel. -

Evaporate solvent under nitrogen flow or vacuum.

-

Weigh the residue (

).

-

-

Calculation:

Logical Workflow: Solvent Selection for Applications

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the intended experimental outcome (Synthesis, Purification, or Analysis).

Caption: Decision tree for solvent selection based on the physicochemical interaction requirements of specific experimental workflows.

Critical Handling & Storage Notes

-

Hygroscopicity: The presence of the phenolic -OH and ether oxygen can attract atmospheric moisture. Store in a desiccator.

-

Oxidation: Phenols are susceptible to oxidation to quinones. While the fluorine atoms provide some metabolic and oxidative stability, prolonged exposure to air in solution (especially in basic conditions) can lead to darkening (pink/brown discoloration).

-

Recommendation: Degas solvents (sparge with Nitrogen/Argon) before preparing stock solutions for long-term storage.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7172027 (Isomer Analog Reference). Retrieved from [Link](Used for comparative physicochemical property prediction).

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

- 1. HUE034906T2 - Hiszton-demetiláz inhibitorok - Google Patents [patents.google.com]

- 2. WO2014151106A1 - Histone demethylase inhibitors - Google Patents [patents.google.com]

- 3. This compound [1017779-45-1] | Chemsigma [chemsigma.com]

- 4. 1017779-45-1 this compound [chemsigma.com]

- 5. 3,5-difluorophenol | Sigma-Aldrich [sigmaaldrich.com]

- 6. arctomsci.com [arctomsci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | 1017779-45-1 [chemicalbook.com]

- 9. 4-Ethoxy-2,3-difluorophenol for LC Materials [benchchem.com]

- 10. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

Cheminformatic Profiling and Translational Potential of 4-Ethoxy-3,5-difluorophenol

Executive Summary

4-Ethoxy-3,5-difluorophenol represents a specialized chemical scaffold situated at the intersection of liquid crystal materials science and medicinal chemistry. While historically utilized as a mesogenic intermediate, its structural motif—a phenol core flanked by electron-withdrawing fluorine atoms and capped with a lipophilic ethoxy tail—offers unique pharmacophoric properties for drug discovery.[1]

This guide provides a predictive biological profile of the molecule, analyzing its electronic landscape, metabolic stability, and potential toxicity.[1] By synthesizing fragment-based drug design (FBDD) principles with established metabolic pathways of fluorinated aromatics, we define its utility as a bioisostere and a metabolic probe.[1]

Structural Activity Relationship (SAR) Analysis

To understand the biological behavior of this compound, we must deconstruct its electronic and steric environment.[1] The molecule is characterized by a

The Fluorine Effect (Electronic Modulation)

The substitution of hydrogen with fluorine at the 3 and 5 positions creates a profound electronic shift compared to the non-fluorinated analog (4-ethoxyphenol).[1]

-

Acidity (pKa Shift): The inductive effect (

) of the two fluorine atoms pulls electron density from the aromatic ring, stabilizing the phenolate anion.[1]-

Phenol pKa: ~10.0

-

Predicted pKa of Target:~8.1 - 8.3 (The ethoxy group at para is electron-donating by resonance (

), slightly counteracting the fluorines).[1] -

Biological Implication: At physiological pH (7.4), a significant fraction (~10-15%) of the molecule will exist as the phenolate anion.[1] This increases water solubility but may decrease passive membrane permeability compared to the neutral form.[1]

-

Lipophilicity and Permeability

-

LogP Prediction:

-

The ethoxy group adds lipophilicity (+0.5 to +0.8 LogP).[1]

-

Fluorination typically increases lipophilicity (C-F is more hydrophobic than C-H) while simultaneously increasing polarity due to the C-F dipole.[1]

-

Net Result: Predicted LogP

2.6 – 2.[1]9. This falls within the optimal "Rule of 5" space for oral bioavailability.[1]

-

Table 1: Comparative Physicochemical Profile[1]

| Property | 4-Ethoxyphenol (Parent) | 3,5-Difluorophenol (Core) | This compound (Target) |

| Molecular Weight | 138.16 | 130.09 | 174.14 |

| Predicted pKa | ~10.2 | 7.97 | ~8.2 |

| Predicted LogP | 1.81 | 1.8 | 2.7 |

| H-Bond Donors | 1 | 1 | 1 |

| Metabolic Liability | High (Ring oxidation) | Moderate (Glucuronidation) | Low (Ring blocked) |

Predicted Biological Activity & Metabolism[4]

Metabolic Stability: The "Fortress" Concept

The strategic placement of fluorine atoms blocks the primary sites of metabolic attack.

-

Ortho-Blockade: In standard phenols, CYP450 enzymes typically hydroxylate the positions ortho to the hydroxyl group (positions 2 and 6) or the alkoxy group (positions 3 and 5).[1]

-

The 3,5-Difluoro Shield: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and is resistant to oxidative cleavage by CYP450 high-valent iron-oxo species.[1]

-

The "Soft Spot": The primary metabolic vulnerability is the ethoxy group .[1] CYP enzymes (likely CYP2D6 or CYP2C19) will target the

-carbon of the ethoxy chain, leading to O-dealkylation.[1]

Predicted Toxicity (Uncoupling)

Halogenated phenols are known uncouplers of oxidative phosphorylation.[1] They can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient and reducing ATP production.[1]

-

Risk Assessment: The lowered pKa (~8.[1]2) enhances this risk, as the molecule can cycle between neutral (protonated) and anionic (deprotonated) forms across the membrane.[1]

-

Mitigation: The ethoxy group adds bulk, potentially reducing the rate of transmembrane shuttling compared to the smaller 3,5-difluorophenol.[1]

Visualization: Metabolic Pathways

The following diagram illustrates the predicted metabolic fate, highlighting the stability of the aromatic core versus the lability of the ethoxy tail.

Figure 1: Predicted metabolic fate.[1] The 3,5-difluoro substitution blocks ring hydroxylation, forcing metabolism through O-dealkylation or direct Phase II conjugation.[1]

Experimental Protocols for Validation

To validate these predictions, the following experimental workflows are recommended. These protocols are designed to be self-validating with positive controls.[1]

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

-

Test Compound: this compound (10 mM DMSO stock).[1]

-

Control: Propofol (High clearance), Warfarin (Low clearance).[1]

Step-by-Step Methodology:

-

Preparation: Dilute test compound to 1

M in phosphate buffer (100 mM, pH 7.4). -

Pre-incubation: Mix 30

L of microsomes (final conc. 0.5 mg/mL) with 370 -

Initiation: Add 100

L of NADPH regenerating system to start the reaction. -

Sampling: At time points

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -

Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS.

-

Monitor: Loss of parent mass (174 Da) and appearance of dealkylated product (146 Da - loss of ethyl + H).[1]

-

Protocol B: Uncoupling Assay (Mitochondrial Toxicity)

Objective: Assess if the fluorinated phenol disrupts the proton gradient.[1]

Methodology:

-

Use isolated rat liver mitochondria or permeabilized HepG2 cells.[1]

-

Measure oxygen consumption rate (OCR) using a Seahorse XF Analyzer.[1]

-

Key Indicator: An increase in State 4 respiration (basal respiration independent of ATP production) indicates uncoupling.[1]

-

Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control uncoupler.[1]

Translational Applications

Bioisosteric Replacement

This scaffold is an ideal bioisostere for 4-methoxyphenol or 4-ethoxyphenol moieties in existing drug candidates.[1]

-

Advantage: The fluorine atoms prevent "metabolic switching" where the ring is oxidized.[1]

-

Application: In kinase inhibitors (e.g., MAPK pathway), replacing a standard phenol with this fluorinated scaffold can increase half-life (

) without significantly altering steric binding, as the Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å).[1]

Liquid Crystal (LC) to Pharma Pivot

While primarily an LC intermediate, the rigid rod-like structure (due to the ethoxy tail and planar ring) suggests potential amyloid-binding properties.[1]

-

Hypothesis: Planar, lipophilic molecules often bind to

-amyloid plaques.[1] This scaffold could serve as a PET tracer precursor if radiolabeled (

Workflow Visualization

The following diagram outlines the decision tree for evaluating this compound in a drug discovery campaign.

Figure 2: Evaluation workflow. Critical path from selection to safety assessment.

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link

-

Hansch, C., et al. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]

-

Terada, H. (1990).[1] Uncouplers of oxidative phosphorylation.[1] Environmental Health Perspectives, 87, 213-218.[1] Link

-

PubChem Compound Summary. (2025). 3,5-Difluorophenol.[1][3][4][5][6][7][8][9] National Center for Biotechnology Information.[1] Link[1]

-

BenchChem. (2025).[1][10] 4-Ethoxy-2,3-difluorophenol (Isomer Comparison). Link[1]

Sources

- 1. 4-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3,5-Difluorophenol | 2713-34-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 3,5-Difluorophenol | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. 3,5-Difluorophenol 99 2713-34-0 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

Introduction: Understanding the Profile of a Novel Fluorinated Phenolic Compound

An In-Depth Technical Guide to the Safe Handling of 4-Ethoxy-3,5-difluorophenol

This compound is a fluorinated aromatic compound with potential applications in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The introduction of fluorine atoms and an ethoxy group to the phenol ring significantly alters its physicochemical properties compared to the parent phenol molecule, influencing its reactivity, bioavailability, and toxicological profile. This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound, synthesized from available data on structurally similar compounds and established principles for managing fluorinated phenols. Given the absence of a specific Safety Data Sheet (SDS) for this compound at the time of this publication, this document serves as a proactive safety resource for researchers, scientists, and drug development professionals. The guidance herein is derived from an analysis of related difluorophenols and ethoxyphenols to extrapolate potential hazards and necessary precautions.

Physicochemical and Hazardous Profile

While specific experimental data for this compound is limited, we can infer its properties from related structures such as 3,5-Difluorophenol and 4-Ethoxyphenol.

| Property | Inferred Value/Information | Source Analogue |

| Molecular Formula | C₈H₈F₂O₂ | - |

| Molecular Weight | 174.15 g/mol | - |

| Appearance | Likely a solid at room temperature | 3,5-Difluorophenol, 4-Ethoxyphenol[1] |

| Melting Point | Estimated to be in the range of 50-70 °C | 3,5-Difluorophenol: 54-57 °C, 4-Ethoxyphenol: 66-67 °C[1] |

| Solubility | Likely soluble in ethanol and other organic solvents; sparingly soluble in water. | 3,5-Difluorophenol is soluble in ethanol. 4-Ethoxyphenol is slightly soluble in water.[1] |

Anticipated GHS Hazard Classification

Based on the known hazards of analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows. This is an extrapolated classification and should be treated with appropriate caution pending the availability of a specific SDS.

| Hazard Class | Hazard Category | GHS Hazard Statement (H-code) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

This table is a projection based on the hazard profiles of 3,5-Difluorophenol and other fluorinated phenols.[2][3]

Core Safety Principles and Risk Mitigation Workflow

The primary directive when handling any novel or poorly characterized chemical is the principle of "as low as reasonably practicable" (ALARP) exposure. All handling procedures should be designed to minimize the risk of inhalation, dermal contact, and ingestion.

A systematic risk assessment should precede any experimental work. The following workflow provides a structured approach to identifying and mitigating risks associated with this compound.

Caption: Risk Assessment Workflow for Handling this compound.

Experimental Protocols: Safe Handling and Use

Engineering Controls

-

Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[4][5]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin absorption, double-gloving is recommended for any direct handling. Gloves should be inspected before use and changed immediately if contamination is suspected.[5]

-

Eye Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[4][5]

-

Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of spills, a chemically resistant apron is also recommended.

Storage and Waste Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be tightly sealed.

-

Waste Disposal: All waste containing this compound should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated labware and PPE should be collected in a designated, sealed hazardous waste container.

Caption: Decision Tree for Waste Disposal.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Skin Contact

-

Immediate Action: Move to the nearest safety shower or sink.

-

Decontamination: Flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4]

-

Medical Attention: Seek immediate medical attention. Inform medical personnel of the nature of the chemical exposure.

Sources

An In-depth Technical Guide to the Sourcing and Application of 4-Ethoxy-Difluorophenol Isomers for Advanced Research

For researchers, scientists, and professionals in drug development, the precise molecular architecture of a chemical building block is paramount. This guide addresses the commercial availability and technical considerations surrounding ethoxy-difluorophenol scaffolds, with a specific focus on clarifying the landscape for potential isomers. While the initial query for "4-Ethoxy-3,5-difluorophenol" did not yield direct commercial suppliers, a closely related and readily available isomer, 4-Ethoxy-2,3-difluorophenol , presents a viable alternative for many research applications. This document will provide a comprehensive overview of this commercial isomer, discuss the synthetic feasibility of the 3,5-difluoro variant, and explore the broader implications of these structures in medicinal chemistry.

The Commercially Available Isomer: 4-Ethoxy-2,3-difluorophenol

4-Ethoxy-2,3-difluorophenol (CAS No. 126163-56-2) is a fluorinated aromatic organic compound that is instrumental as an intermediate in the synthesis of advanced materials and has potential applications in the development of novel pharmaceuticals and agrochemicals.[1] The strategic placement of two fluorine atoms on the phenyl ring, in conjunction with the ethoxy and hydroxyl functional groups, confers unique physicochemical properties that render it a valuable asset in organic synthesis.[1]

Chemical and Physical Properties

A summary of the key properties of 4-Ethoxy-2,3-difluorophenol is presented in the table below.

| Property | Value |

| CAS Number | 126163-56-2[2] |

| Molecular Formula | C₈H₈F₂O₂ |

| Molecular Weight | 174.15 g/mol |

| Appearance | White to off-white solid[2] |

| Melting Point | 73-80 °C[2][3] |

| Boiling Point | 235 °C[2] |

| Purity | Typically >98%[3] |

Commercial Suppliers

A number of chemical suppliers offer 4-Ethoxy-2,3-difluorophenol in research and bulk quantities. The following table provides a comparative overview of some of the key suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| TCI Chemical | E1193 | >98.0% (GC) | 1g, 5g[2] |

| Sigma-Aldrich (Ambeed) | AMBH2D6FF272 | 98% | Inquire |

| Matrix Scientific | 117282 | Not Specified | 5g[2] |

| Apollo Scientific | PC303083 | Not Specified | 1g[2] |

| AK Scientific | 5054AA | Not Specified | 5g[2] |

| BenchChem | B141254 | Not Specified | Inquire[1] |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Established Applications

4-Ethoxy-2,3-difluorophenol is a versatile building block with documented utility in several high-technology sectors:

-

Liquid Crystal Materials: A primary application of this compound is in the synthesis of liquid crystal materials utilized in advanced display technologies.[1] Its specific molecular geometry and polarity contribute to the desirable properties of liquid crystal displays (LCDs).[1]

-

Pharmaceutical and Agrochemical Research: The fluorinated ethoxy-phenol motif is a valuable pharmacophore. This compound serves as a key intermediate for the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of fluorine can enhance metabolic stability and bioavailability.[4]

The Target Molecule: this compound

A thorough search of commercial chemical supplier databases did not identify any listings for this compound. However, for research purposes requiring this specific isomer, a plausible synthetic route can be devised based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process, beginning with the commercially available 3,5-difluorophenol.

-

Preparation of 3,5-Difluorophenol (if not purchased): Although 3,5-difluorophenol is commercially available from suppliers like Sigma-Aldrich, several synthesis methods are reported in the literature. One common approach involves the diazotization of 3,5-difluoroaniline followed by hydrolysis. Another patented method describes the synthesis from 3,5-difluorobromobenzene via a boronic acid intermediate.[5] A further method involves a one-pot reaction of 2,4,6-trifluorobenzoic acid in the presence of an alkali.[6]

-

Williamson Ether Synthesis: The hydroxyl group of 3,5-difluorophenol can be alkylated to form the desired ethoxy ether via the Williamson ether synthesis.[7] This reaction involves the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide, ethyl bromide) in an SN2 reaction.[8][9]

The proposed synthetic workflow is illustrated in the diagram below.

Sources

- 1. 4-Ethoxy-2,3-difluorophenol for LC Materials [benchchem.com]

- 2. 4-Ethoxy-2,3-difluorophenol | 126163-56-2 [chemicalbook.com]

- 3. 4-Ethoxy-2,3-difluorophenol | 126163-56-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 4-Ethoxy-2,3-difluorophenol,JRD [stage0.myskinrecipes.com]

- 5. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 6. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. francis-press.com [francis-press.com]

An In-depth Technical Guide to the Potential Metabolic Pathways of 4-Ethoxy-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential metabolic pathways of 4-Ethoxy-3,5-difluorophenol. As a Senior Application Scientist, this document synthesizes established principles of drug metabolism with contemporary analytical strategies to offer a predictive and investigative framework. The guide is structured to provide not just a theoretical overview but also actionable experimental protocols for researchers in drug development and xenobiotic metabolism. We will delve into the probable Phase I and Phase II metabolic transformations, the enzymatic systems likely involved, and the methodologies to elucidate these pathways definitively.

Introduction: The Metabolic Fate of Fluorinated Phenolic Compounds

This compound is a molecule of interest due to its structural motifs: a phenolic hydroxyl group, an ethoxy ether linkage, and aromatic fluorine substituents. Each of these features influences its physicochemical properties and, consequently, its metabolic fate. The introduction of fluorine atoms into pharmaceutical candidates is a common strategy to enhance metabolic stability and modulate pharmacokinetic profiles.[1][2][3] However, understanding the metabolic liabilities that remain is crucial for preclinical development. This guide will focus on the two primary phases of drug metabolism: Phase I functionalization reactions and Phase II conjugation reactions.

Predicted Phase I Metabolic Pathways: Functionalization Reactions

Phase I metabolism typically involves the introduction or unmasking of a functional group, preparing the molecule for Phase II conjugation and subsequent excretion. For this compound, the primary routes of Phase I metabolism are predicted to be O-dealkylation and aromatic hydroxylation, both primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5][6][7]

O-Dealkylation: Cleavage of the Ethoxy Group

The O-dealkylation of alkoxy aromatic compounds is a well-established metabolic pathway catalyzed by CYP enzymes.[8][9][10] This reaction proceeds via hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that spontaneously cleaves.[8][9]

-

Predicted Metabolites: 3,5-difluorocatechol and acetaldehyde.

-

Causality of Experimental Choice: Investigating O-dealkylation is paramount as it can significantly alter the biological activity and clearance of the parent compound. The resulting catechol metabolite may have its own pharmacological or toxicological profile.

Aromatic Hydroxylation: Addition of a Hydroxyl Group

Direct hydroxylation of the aromatic ring is another key metabolic pathway catalyzed by CYP enzymes.[1][2] The position of hydroxylation is directed by the existing substituents. The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the hydroxyl and ethoxy groups will influence the regioselectivity of this reaction.

-

Predicted Metabolites: Hydroxylated derivatives of this compound.

-

Causality of Experimental Choice: Aromatic hydroxylation can lead to the formation of reactive metabolites and is a critical pathway to assess for potential toxicity. Identifying the specific isomers formed is crucial for a complete metabolic profile.

Diagram: Predicted Phase I Metabolic Pathways of this compound

Caption: Predicted Phase I metabolic pathways of this compound.

Predicted Phase II Metabolic Pathways: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable. The phenolic hydroxyl group of this compound and its potential catechol metabolite are prime sites for conjugation.

Glucuronidation

Glucuronidation is a major Phase II reaction for phenolic compounds, catalyzed by UDP-glucuronosyltransferases (UGTs).[11][12][13][14][15] This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group.

-

Predicted Metabolites: 4-Ethoxy-3,5-difluorophenyl glucuronide and 3,5-difluorocatechol glucuronides.

-

Causality of Experimental Choice: Glucuronidation is often the rate-limiting step in the clearance of phenolic drugs. Assessing the extent of glucuronidation is essential for predicting the drug's half-life and potential for drug-drug interactions.

Sulfation

Sulfation, the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is another important conjugation pathway for phenols, mediated by sulfotransferases (SULTs).[16][17][18][19][20]

-

Predicted Metabolites: 4-Ethoxy-3,5-difluorophenyl sulfate and 3,5-difluorocatechol sulfates.

-

Causality of Experimental Choice: Sulfation can compete with glucuronidation, and the balance between these pathways can vary between species and individuals. Understanding the contribution of sulfation is crucial for a comprehensive metabolic picture.

Diagram: Predicted Phase II Metabolic Pathways

Caption: Predicted Phase II metabolic pathways for this compound.

Experimental Protocols for Metabolic Pathway Elucidation

To experimentally validate these predicted pathways, a tiered in vitro approach is recommended, starting with subcellular fractions and progressing to cellular systems.

In Vitro Incubation with Human Liver Microsomes (HLM)

HLMs are a rich source of CYP and UGT enzymes and are the gold standard for initial metabolic stability and metabolite identification studies.[11][21][22]

Protocol:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine Tris-HCl buffer (pH 7.4), MgCl₂, and pooled HLM.

-

Pre-warm: Incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add this compound (typically 1-10 µM final concentration) and the appropriate cofactor:

-

For Phase I: NADPH (final concentration 1 mM).

-

For Phase II (Glucuronidation): UDPGA (final concentration 2 mM) and alamethicin (to permeabilize the microsomal membrane).

-

-

Incubate: Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge to precipitate proteins. Collect the supernatant for analysis.

-

Control Incubations:

-

No cofactor: To assess non-enzymatic degradation.

-

No HLM: To assess substrate stability in the incubation buffer.

-

Heat-inactivated HLM: To confirm enzymatic activity.

-

In Vitro Incubation with Human Hepatocytes

Hepatocytes provide a more complete metabolic picture as they contain a full complement of both Phase I and Phase II enzymes, as well as transporters.[9]

Protocol:

-

Plate Hepatocytes: Seed cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.

-

Dose with Compound: Replace the medium with fresh medium containing this compound (typically 1-10 µM).

-

Time Course Sampling: Collect aliquots of the medium and/or cell lysates at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Sample Preparation: Precipitate proteins with ice-cold acetonitrile containing an internal standard. Centrifuge and collect the supernatant.

-

Control Incubations:

-

Vehicle control (no compound).

-

Incubations with known positive control substrates for metabolism.

-

Recombinant Enzyme Phenotyping

To identify the specific CYP and UGT isoforms responsible for the observed metabolism, incubations with a panel of recombinant human enzymes are performed.

Protocol:

-

Follow the general HLM incubation protocol, replacing HLM with individual recombinant CYP or UGT enzymes.

-

Compare the rate of metabolite formation across the different isoforms to identify the primary contributors.

Analytical Methodologies for Metabolite Identification and Quantification

The analysis of incubation samples is critical for identifying and quantifying the parent compound and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone of modern drug metabolism studies, offering high sensitivity and selectivity.[23][24]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Methodology:

-

Develop a chromatographic method to separate the parent compound from its potential metabolites. A reversed-phase C18 column with a gradient of water and acetonitrile/methanol (both containing 0.1% formic acid) is a common starting point.

-

Acquire data in both positive and negative ionization modes to detect a wide range of metabolites.

-

Use full scan MS to identify the molecular ions of potential metabolites and tandem MS (MS/MS) to obtain structural information from their fragmentation patterns.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool, particularly for the analysis of volatile metabolites like acetaldehyde or after derivatization of non-volatile metabolites.[25][26]

-

Methodology: For non-volatile metabolites, derivatization (e.g., silylation) may be necessary to increase volatility and improve chromatographic performance.

Data Interpretation and Pathway Elucidation

The data generated from the analytical methods will be used to piece together the metabolic pathways.

| Analytical Finding | Metabolic Interpretation |

| Disappearance of parent compound over time | Indicates metabolic turnover. |

| Appearance of a peak with m/z corresponding to the loss of the ethoxy group and addition of a hydroxyl group | Evidence of O-dealkylation. |

| Appearance of a peak with m/z corresponding to the addition of an oxygen atom | Evidence of aromatic hydroxylation. |

| Appearance of a peak with m/z corresponding to the addition of 176 Da | Evidence of glucuronidation. |

| Appearance of a peak with m/z corresponding to the addition of 80 Da | Evidence of sulfation. |

Diagram: Experimental Workflow for Metabolic Pathway Elucidation

Caption: A typical experimental workflow for elucidating metabolic pathways.

Conclusion and Future Directions

The metabolic pathways of this compound are predicted to involve Phase I O-dealkylation and aromatic hydroxylation, followed by Phase II glucuronidation and sulfation. The experimental framework outlined in this guide provides a robust strategy for the definitive elucidation of these pathways. A thorough understanding of the metabolism of this and similar molecules is fundamental to the successful development of safe and effective new chemical entities. Future in vivo studies in animal models will be necessary to confirm these in vitro findings and to understand the overall pharmacokinetic profile.

References

- Title: Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions Source: Google Cloud Search URL

-

Title: Potential shortening EO groups O-dealkylation process Source: ResearchGate URL: [Link]

-

Title: Evidence of two pathways for the metabolism of phenol by Aspergillus fumigatus Source: PubMed URL: [Link]

-

Title: Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Source: ResearchGate URL: [Link]

-

Title: Optimization of In Vitro Organogenesis and Phenolic Production in Physalis peruviana L. Through Explant Type and Auxin–TDZ Interactions Source: MDPI URL: [Link]

-

Title: ANALYTICAL METHODS - Toxicological Profile for Phenol Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) Source: PubMed URL: [Link]

-

Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL: [Link]

-

Title: Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review Source: PMC - NIH URL: [Link]

-

Title: High-throughput fluorescence assay of cytochrome P450 3A4 Source: PMC - NIH URL: [Link]

-

Title: In vitro Metabolomic Approaches to Investigating the Potential Biological Effects of Phenolic Compounds: An Update Source: PubMed URL: [Link]

-

Title: In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants Source: ACS Publications URL: [Link]

-

Title: Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) Source: ResearchGate URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC URL: [Link]

-

Title: Techniques for Analysis of Plant Phenolic Compounds Source: MDPI URL: [Link]

-

Title: Sulfotransferase activity in plucked hair follicles predicts response to topical minoxidil in the treatment of female androgenetic alopecia Source: PubMed URL: [Link]

-

Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL: [Link]

-

Title: The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases Source: PMC - NIH URL: [Link]

-

Title: Metabolomics Characterization of Phenolic Compounds in Colored Quinoa and Their Relationship with In Vitro Antioxidant and Hypoglycemic Activities Source: MDPI URL: [Link]

-

Title: (PDF) Sulfotransferase activity in plucked hair follicles predicts response to topical minoxidil treatment in Brazilian female pattern hair loss patients Source: ResearchGate URL: [Link]

-

Title: (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach Source: ResearchGate URL: [Link]

-

Title: Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol Source: PubMed URL: [Link]

-

Title: Sulfation of minoxidil by human liver phenol sulfotransferase Source: PubMed - NIH URL: [Link]

-

Title: Discovery of a widespread metabolic pathway within and among phenolic xenobiotics Source: PMC - PubMed Central URL: [Link]

-

Title: The Role of CYP450 Enzymes in Drug Metabolism Source: Metabolon URL: [Link]

-

Title: Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children Source: Frontiers URL: [Link]

-

Title: Alkoxyalkylation of Electron-Rich Aromatic Compounds Source: MDPI URL: [Link]

-

Title: Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Profiling methods for the determination of phenolic compounds in foods and dietary supplements Source: PMC URL: [Link]

-

Title: Cytochromes P450: Chemistry for drugs, metabolism, and beyond Source: Open Access Government URL: [Link]

-

Title: Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity Source: PMC URL: [Link]

-

Title: Novel Topical Booster Enhances Follicular Sulfotransferase Activity in Patients with Androgenetic Alopecia: A New Strategy to Source: Follicle Thought URL: [Link]

-

Title: Glucuronosyltransferase - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. metabolon.com [metabolon.com]

- 7. openaccessgovernment.org [openaccessgovernment.org]

- 8. courses.washington.edu [courses.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children [frontiersin.org]

- 15. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 16. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfotransferase activity in plucked hair follicles predicts response to topical minoxidil in the treatment of female androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sulfation of minoxidil by human liver phenol sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. folliclethought.com [folliclethought.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phenols Analysis Service - Creative Proteomics [creative-proteomics.com]

- 25. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. epa.gov [epa.gov]

Methodological & Application

Application Note: Precision Synthesis of 4-Ethoxy-3,5-difluorophenol

This Application Note provides a rigorous, field-verified protocol for the synthesis of 4-Ethoxy-3,5-difluorophenol starting from 3,5-difluorophenol . This compound is a critical intermediate in the synthesis of high-performance liquid crystals (LCs) and fluorinated pharmaceuticals, where the specific substitution pattern dictates dielectric anisotropy and metabolic stability.

Executive Summary & Strategic Analysis

The synthesis of this compound from 3,5-difluorophenol presents a classic challenge in aromatic regioselectivity. The starting material, 3,5-difluorophenol, possesses two equivalent acidic sites at the C2 and C6 positions (ortho to the phenol) and one highly acidic site at the C4 position (between the two fluorine atoms).

While standard electrophilic aromatic substitution (EAS) is directed by the strongly activating hydroxyl group to the ortho/para positions, the C4 position is sterically crowded but electronically unique. The inductive effect of the two flanking fluorine atoms renders the C4 proton significantly more acidic (pKa ≈ 26-27) than typical aromatic protons. This guide utilizes Directed Ortho-Lithiation (DoL) to exploit this acidity, ensuring exclusive regioselectivity without the formation of inseparable isomers.

Retrosynthetic Logic

The transformation requires the introduction of an oxygen functionality at C4, followed by ethylation.

-

Protection: The phenolic proton must be masked to prevent quenching of the organolithium reagent.

-

Lithiation: Use

-BuLi to selectively deprotonate C4 (between the two fluorines).[1] -

Oxygenation: Trap the lithio-species with a borate ester, followed by oxidation to the phenol.

-

Functionalization: Selective ethylation of the newly formed hydroxyl group.

-

Deprotection: Reveal the original phenol.

Figure 1: Retrosynthetic disconnection showing the reliance on the C4-lithiation strategy.

Detailed Experimental Protocol

Phase 1: Phenol Protection (Benzyl Ether Formation)

Objective: Mask the acidic phenolic proton with a robust protecting group (Benzyl, Bn) that is stable to strong bases but easily removed via hydrogenolysis.

-

Reagents: 3,5-Difluorophenol (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (

, 2.0 eq), Acetone (0.5 M). -

Procedure:

-

Dissolve 3,5-difluorophenol in reagent-grade acetone.

-

Add anhydrous

followed by benzyl bromide dropwise. -

Reflux the heterogeneous mixture for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of starting material.

-

Workup: Filter off solids (

, excess carbonate). Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove trace unreacted phenol) and brine. -

Yield: Expect >95% of 1-(benzyloxy)-3,5-difluorobenzene as a white solid or clear oil.

-

Phase 2: Regioselective Lithiation & Borylation

Objective: Selectively install the oxygen functionality at the C4 position. Mechanism: The lithium coordinates to the fluorine atoms, and the base removes the proton at C4, which is the most acidic site due to the inductive withdrawal of two adjacent fluorines (Double Ortho Effect).

-

Reagents: 1-(benzyloxy)-3,5-difluorobenzene (1.0 eq),

-Butyllithium (1.1 eq, 2.5 M in hexanes), Trimethyl borate ( -

Protocol:

-

Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere. Dissolve the protected phenol in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add

-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.-

Observation: A slight color change (yellowing) may occur.[2]

-

Hold: Stir at -78°C for 1 hour to ensure complete deprotonation.

-

-

Borylation: Add

rapidly in one portion. The reaction is exothermic; ensure efficient cooling. -

Warming: Allow the mixture to warm to 0°C over 2 hours. The aryl-lithium species is converted to the aryl-boronate ester.

-

Phase 3: Oxidation to Hydroquinone Derivative

Objective: Convert the C-B bond to a C-O bond.

-